VEGFR-IN-1

Angiogenesis VEGFR2 inhibition Kinase assay

VEGFR-IN-1 (269390-69-4) selectively inhibits VEGFR2 (IC50 20 nM) and c-Kit (IC50 240 nM) without affecting FGFR1. Ideal for zebrafish angiogenesis models and phospho-assays requiring VEGFR/c-Kit axis control. ≥98% purity ensures reproducibility.

Molecular Formula C19H16ClN3O
Molecular Weight 337.8 g/mol
CAS No. 269390-69-4
Cat. No. B1663060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVEGFR-IN-1
CAS269390-69-4
SynonymsN-(4-chlorophenyl)-2-[(4-pyridinylmethyl)amino]-benzamide
Molecular FormulaC19H16ClN3O
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3
InChIInChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24)
InChIKeyGGPZCOONYBPZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

VEGFR-IN-1 (CAS 269390-69-4) Procurement Guide: A Potent, Selective VEGFR2 Kinase Inhibitor for Angiogenesis Research


VEGFR-IN-1, also known as VEGFR Tyrosine Kinase Inhibitor II, is a pyridinyl-anthranilamide compound that functions as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of the vascular endothelial growth factor receptor (VEGFR) family. Its primary targets are VEGFR2 (KDR), VEGFR1 (Flt-1), and the related receptor tyrosine kinase c-Kit . The compound exhibits significant antiangiogenic and antitumor properties in preclinical models . It is supplied as a solid with a purity of ≥98% (HPLC) and is soluble in DMSO and methanol .

VEGFR-IN-1 Selectivity: Why In-Class VEGFR Inhibitors Are Not Interchangeable


The VEGFR inhibitor class encompasses a wide spectrum of molecular entities with profoundly divergent selectivity profiles, ranging from highly selective VEGFR2 inhibitors to broad-spectrum multi-kinase inhibitors. VEGFR-IN-1 distinguishes itself through a unique and well-characterized selectivity fingerprint: it potently inhibits VEGFR2 (KDR) and VEGFR1 (Flt-1) while demonstrating minimal activity against EGFR and c-Src and no significant activity against CDK-1, c-Met, IGF-1R, or PKA . This contrasts sharply with multi-kinase inhibitors such as sunitinib, sorafenib, and vandetanib, which exhibit significant off-target activities against PDGFR, FLT3, RAF, or EGFR . KRN633, a more selective comparator, shows a different receptor subtype selectivity profile (pan-VEGFR) and distinct chemical scaffold [1]. Substituting VEGFR-IN-1 with a broader-spectrum inhibitor introduces confounding pharmacological variables that can obscure interpretation of VEGF-specific signaling experiments, making procurement based solely on 'VEGFR inhibitor' classification scientifically unsound.

Quantitative Differentiation: VEGFR-IN-1 Selectivity and Potency Data vs. Key Comparators


VEGFR-IN-1 KDR (VEGFR2) Biochemical Potency: Cross-Study Comparison with FDA-Approved and Investigational VEGFR Inhibitors

In biochemical kinase assays, VEGFR-IN-1 inhibits VEGFR2 (KDR) with an IC50 of 20 nM . This potency positions it as a strong research tool. Compared to FDA-approved VEGFR inhibitors, VEGFR-IN-1 is 4.5-fold more potent than sorafenib (IC50 90 nM) , 2-fold more potent than vandetanib (IC50 40 nM) , and 4-fold more potent than sunitinib in comparable enzymatic assays (IC50 80 nM) [1]. However, VEGFR-IN-1 is approximately 17-fold less potent than the highly optimized VEGFR2 inhibitor KRN633 in cellular phosphorylation assays (IC50 1.16 nM) [2]. This data underscores VEGFR-IN-1's utility as a potent, mid-range VEGFR2 inhibitor suitable for applications where extreme potency is not required and a balanced profile is advantageous.

Angiogenesis VEGFR2 inhibition Kinase assay

Selectivity Profile: VEGFR-IN-1 Demonstrates Narrow Target Spectrum vs. Broad-Spectrum Multi-Kinase Inhibitors

VEGFR-IN-1 exhibits a well-defined and relatively narrow target spectrum. It potently inhibits VEGFR2 (KDR, IC50 = 20 nM), VEGFR1 (Flt-1, IC50 = 180 nM), and c-Kit (IC50 = 240 nM) . Critically, it shows minimal activity against c-Src (IC50 = 7,000 nM) and EGFR (IC50 = 7,300 nM) and is inactive against CDK-1, c-Met, IGF-1R, and PKA (IC50 > 10,000 nM) . In contrast, sunitinib potently inhibits PDGFRβ (IC50 = 2-10 nM) and FLT3 (IC50 = 50-250 nM) [1]. Sorafenib is a potent RAF kinase inhibitor (IC50 = 6-22 nM) and inhibits VEGFR3 (IC50 = 20 nM) and PDGFRβ (IC50 = 57 nM) . Vandetanib shows significant EGFR activity (IC50 = 500 nM) and inhibits VEGFR3 (IC50 = 110 nM) . This narrow selectivity profile makes VEGFR-IN-1 a superior tool for experiments where confounding effects from off-target kinase inhibition must be minimized.

Kinase selectivity Off-target activity c-Kit inhibition

VEGFR Subtype Selectivity: VEGFR-IN-1 Favors VEGFR2 Over VEGFR1 vs. KRN633's Pan-VEGFR Profile

VEGFR-IN-1 demonstrates a clear preference for VEGFR2 (KDR, IC50 = 20 nM) over VEGFR1 (Flt-1, IC50 = 180 nM), representing a 9-fold selectivity window . This contrasts with the pan-VEGFR inhibitor KRN633, which shows a more balanced inhibition profile across VEGFR1 (IC50 = 170 nM), VEGFR2 (IC50 = 160 nM), and VEGFR3 (IC50 = 125 nM) in recombinant kinase assays . While KRN633 is more potent against VEGFR2 in cellular assays (IC50 = 1.16 nM) [1], VEGFR-IN-1's preferential VEGFR2 activity may be advantageous in studies aiming to dissect the specific contributions of VEGFR2 versus VEGFR1 signaling in angiogenesis, as VEGFR1 functions as both a decoy receptor and a signaling receptor in certain contexts [2].

VEGFR subtype selectivity VEGFR1 inhibition KRN633 comparison

Off-Target Inactivity Profile: VEGFR-IN-1 is Inactive Against Key Proliferation Kinases vs. Multi-Kinase Inhibitors

A critical differentiator for VEGFR-IN-1 is its confirmed inactivity against several kinases commonly inhibited by other VEGFR-targeting agents. Specifically, VEGFR-IN-1 does not inhibit CDK-1, c-Met, IGF-1R, or PKA at concentrations up to 10 µM . In contrast, sunitinib has reported activity against c-Met (IC50 ~ 100 nM) . Cabozantinib, another VEGFR2 inhibitor, is a potent c-Met inhibitor (IC50 = 1.3 nM) . This clean off-target profile makes VEGFR-IN-1 particularly suitable for experiments in cell lines where c-Met or IGF-1R signaling pathways are active and could confound interpretation of anti-proliferative or anti-migratory effects attributed solely to VEGFR inhibition.

Kinase selectivity c-Met IGF-1R PKA

Chemical Scaffold Differentiation: Pyridinyl-Anthranilamide Core Distinguishes VEGFR-IN-1 from Quinazoline Urea and Indolinone VEGFR Inhibitors

VEGFR-IN-1 belongs to the pyridinyl-anthranilamide chemical class , a scaffold distinct from the quinazoline urea derivatives (e.g., KRN633) [1] and indolinone-based inhibitors (e.g., sunitinib) [2]. This structural divergence translates into different binding modes, selectivity profiles, and potentially distinct pharmacokinetic and physicochemical properties. For instance, the pyridinyl-anthranilamide core may offer different solubility characteristics and metabolic stability compared to quinazoline ureas. While direct comparative ADME data is limited, scaffold differentiation is a key factor for medicinal chemists and researchers engaged in structure-activity relationship (SAR) studies or developing novel VEGFR inhibitors. It provides a chemically orthogonal starting point for lead optimization and patent circumvention.

Chemical scaffold Pyridinyl-anthranilamide Structural class

VEGFR-IN-1 Application Scenarios: Targeted Use Cases Based on Quantitative Evidence


VEGFR2-Specific Signaling Dissection in HUVEC Angiogenesis Assays

In human umbilical vein endothelial cell (HUVEC) tube formation and proliferation assays, VEGFR-IN-1 at 100-500 nM provides robust VEGFR2 inhibition with minimal off-target effects on EGFR, c-Src, or c-Met [1]. Its 9-fold selectivity for VEGFR2 over VEGFR1 allows for clearer attribution of observed anti-angiogenic effects to VEGFR2 blockade, distinguishing it from pan-VEGFR inhibitors like KRN633 [2].

c-Kit Co-Inhibition Studies in Models of Tumor-Stroma Interaction

VEGFR-IN-1's balanced inhibition of VEGFR2 (IC50 = 20 nM) and c-Kit (IC50 = 240 nM) makes it a valuable tool for investigating the combined role of angiogenesis (VEGFR2) and stromal cell recruitment (c-Kit) in tumor microenvironments. This dual activity profile is more targeted than broad-spectrum inhibitors like sunitinib, which additionally potently inhibits PDGFR and FLT3 [1], allowing for a more focused interrogation of the VEGF/c-Kit signaling axis.

Negative Control Experiments for Multi-Kinase Inhibitor Studies

Due to its confirmed inactivity against CDK-1, c-Met, IGF-1R, and PKA (IC50 > 10 µM) , VEGFR-IN-1 serves as an excellent comparator compound to control for off-target effects when using multi-kinase inhibitors like cabozantinib (potent c-Met inhibitor) or sunitinib [1]. In a panel of assays, VEGFR-IN-1 can help deconvolute which phenotypic changes are specifically due to VEGFR2 inhibition versus inhibition of other kinases targeted by broader-spectrum agents.

Structure-Activity Relationship (SAR) Studies for Pyridinyl-Anthranilamide VEGFR Inhibitors

As a representative of the pyridinyl-anthranilamide chemotype , VEGFR-IN-1 provides a structurally distinct scaffold for medicinal chemistry campaigns focused on VEGFR2 inhibition. Researchers can use it as a reference compound to benchmark new synthetic analogs, compare binding modes, and explore structure-activity relationships outside the more common quinazoline and indolinone chemical space [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for VEGFR-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.